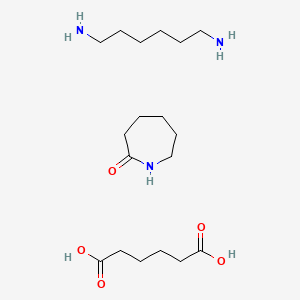

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine

概要

説明

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a polymer formed from hexanedioic acid (also known as adipic acid), hexahydro-2H-azepin-2-one (also known as caprolactam), and 1,6-hexanediamine . It is used as a component of multi-layer films intended to contact food .

科学的研究の応用

Asymmetric Polymers and Optical Properties

- Asymmetric Polymers : Hexahydro-2H-azepin-2-one, when used as a monomer, contributes to the creation of asymmetric polymers. These polymers exhibit unique conformational properties due to the interaction between side chains and the polymer backbone, impacting their optical properties. Such polymers, including those resembling nylon 6, can have their properties systematically modified through the nature and position of the lactam substituent (Overberger et al., 1972).

Polymer Synthesis and Modification

- Highly Branched Polymers : Hexanedioic acid is a key component in creating highly branched polymers. These polymers, developed through multicomponent polymerization, can have their branching and functionalization degrees adjusted for specific applications (Deng et al., 2014).

- Polyamide Synthesis : The combination of hexanedioic acid with hexahydro-2H-azepin-2-one and 1,6-hexanediamine facilitates the synthesis of various polyamides. These polymers can be tailored for different industrial applications, including plastics, textiles, and membranes (Peng et al., 2018).

Hydrogen Bonding in Polyamides

- Molecular Interactions : The extent of hydrogen bonding in polyamides made from these compounds is critical in determining their melting points and overall properties. This understanding is essential in designing polymers with desired thermal and mechanical characteristics (Korshak & Frunze, 1955).

Bio-Based Adipic Acid Production

- Sustainable Alternatives : Research into producing bio-based adipic acid from renewable oils presents a sustainable alternative to petrochemical sources. This approach is significant for industries like nylon manufacturing, offering environmental benefits and cost-effectiveness (Beardslee & Picataggio, 2012).

Photodegradable and Responsive Polymers

Photodegradable Polymers : Innovative approaches have been developed to create photodegradable polymers that can form reactive micropatterns. These polymers incorporate functional groups that allow for post-synthesis modification and have potential applications in areas like controlled substance release (Li et al., 2014).

H2O2-Responsive Polymers : Research has led to the development of H2O2-cleavable poly(ester-amide)s. These polymers degrade in response to hydrogen peroxide, making them useful for applications like drug delivery systems (Cui et al., 2017).

特性

IUPAC Name |

azepan-2-one;hexane-1,6-diamine;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYHIGCKINZLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54190-66-8 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54190-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nylon 6/66 | |

CAS RN |

24993-04-2 | |

| Record name | Nylon 6/66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24993-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6:66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

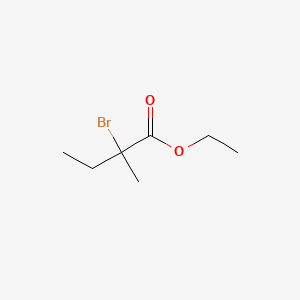

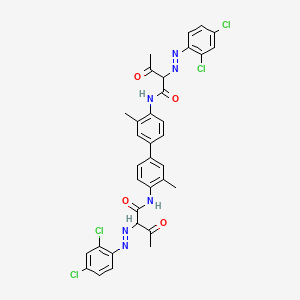

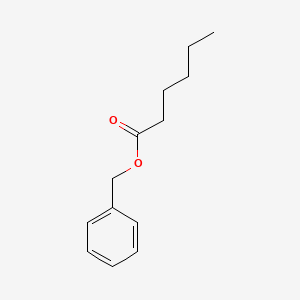

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)

![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)